2-Aminobutanamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminobutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMIDJFXOYCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89603-48-5 | |
| Record name | 2-aminobutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Pathways for 2 Aminobutanamide Hydrochloride
Classical Chemical Synthesis Routes and Modern Refinements
Traditional and contemporary chemical syntheses of 2-aminobutanamide (B112745) hydrochloride utilize a range of starting materials and reaction pathways. These methods are continually being refined to improve yield, reduce environmental impact, and enhance stereoselectivity.
Strecker Reaction-Based Syntheses for Aminobutyronitrile Precursors
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes. ck12.orgmasterorganicchemistry.comnumberanalytics.com This reaction can be adapted to synthesize 2-aminobutyronitrile, a direct precursor to 2-aminobutanamide. The process typically involves the reaction of propionaldehyde (B47417) with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide or potassium cyanide, to form an α-aminonitrile. numberanalytics.comgoogle.com Subsequent hydrolysis of the nitrile group yields the amino acid, which can then be converted to the desired amide. ck12.orgwikipedia.org
The general mechanism involves three main steps:
Imine Formation: The aldehyde reacts with ammonia to form an imine. ck12.orgnumberanalytics.com
Cyanide Addition: A cyanide ion attacks the imine, forming an α-aminonitrile. ck12.orgnumberanalytics.com
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, producing the amino acid. ck12.orgwikipedia.org
While effective, this method involves the use of highly toxic cyanide compounds, which poses significant production risks and environmental concerns. google.com
Ammoniation of Methyl 2-Bromobutyrate (B1202233) and Related Halogenated Precursors
A common route to 2-aminobutanamide involves the ammoniation of halogenated precursors, such as methyl 2-bromobutyrate. patsnap.comgoogle.com In this method, methyl 2-bromobutyrate is treated with a solution of ammonia in methanol (B129727) to produce DL-2-aminobutanamide. patsnap.comgoogle.com The racemic mixture is then typically resolved to isolate the desired (S)-enantiomer. patsnap.comgoogle.com
One specific protocol involves the following steps:
Ammoniation: Methyl 2-bromobutyrate is added dropwise to a methanol-ammonia solution at a low temperature (below 10°C). The reaction mixture is then allowed to warm to room temperature and stirred for an extended period. patsnap.com
Resolution: The resulting DL-2-aminobutanamide is combined with a resolving agent, such as L-tartaric acid, to facilitate the separation of the enantiomers. patsnap.comgoogle.com
Salification: The purified (S)-2-aminobutanamide is then treated with hydrogen chloride to yield the final hydrochloride salt. patsnap.comgoogle.com
This method can be adapted for large-scale production, with one patent describing the use of 800 kg of methyl 2-bromobutyrate in a 5000-liter ammoniation kettle. google.com
Table 1: Example of Ammoniation Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | Methyl 2-bromobutyrate | patsnap.com |
| Reagent | Methanolic ammonia solution (25% ammonia) | patsnap.com |
| Temperature | Below 10°C initially, then raised to 20°C | patsnap.com |
| Reaction Time | ~40 hours | patsnap.com |
| Subsequent Steps | Evaporation, reflux in isopropanol, filtration | patsnap.com |
Multi-Step Pathways from Butyric Acid and its Derivatives
Butyric acid and its derivatives can serve as starting materials for the synthesis of 2-aminobutanamide hydrochloride through a multi-step process. patsnap.comgoogle.compatsnap.com A typical sequence involves bromination, esterification, ammoniation, and finally, acidification to obtain the hydrochloride salt. google.com However, this route involves the use of bromine, which is environmentally unfavorable, and the amination step may require high pressure, posing challenges for industrial-scale production. patsnap.com
An alternative approach starts with 2-chlorobutyric acid. This method involves converting the 2-chlorobutyric acid to 2-chlorobutanoyl chloride using a catalyst like phosphorus trichloride (B1173362) or phosphorus pentachloride and thionyl chloride. The resulting acid chloride is then subjected to an ammonolysis reaction in an alcoholic solvent to produce 2-aminobutanamide. google.com
Utilization of 2-Aminobutyric Acid as a Starting Material
Using 2-aminobutyric acid as a starting material offers a more direct route to this compound. patsnap.comgoogle.com This pathway can circumvent some of the issues associated with the use of toxic reagents or harsh reaction conditions.
A notable method involves the chlorination of 2-aminobutyric acid using bis(trichloromethyl) carbonate, also known as triphosgene. patsnap.comgoogle.comgoogle.com This reaction is typically carried out in an organic solvent. patsnap.com The process leads to the formation of an intermediate, 4-ethyl-2,5-oxazolidine dione. patsnap.com
One embodiment of this reaction involves:
Reacting 2-aminobutyric acid with bis(trichloromethyl) carbonate in the presence of an organic amine like 1,3-dimethyl-2-imidazolidinone. patsnap.com
The reaction is conducted in a solvent such as tetrahydrofuran (B95107) at reflux temperature for several hours. patsnap.com
This process can achieve high yields of the oxazolidinedione intermediate, for instance, a 92.1% yield was reported in one patent. patsnap.com
Table 2: Chlorization Reaction Example
| Component | Molar Ratio | Solvent | Temperature | Reaction Time | Yield of Intermediate | Reference |
| 2-Aminobutyric acid | 1 | Tetrahydrofuran | Reflux | 8 hours | 92.1% | patsnap.com |
| Bis(trichloromethyl) carbonate | 0.8 | patsnap.com | ||||
| 1,3-Dimethyl-2-imidazolidinone | 0.2 | patsnap.com |
Following the formation of 4-ethyl-2,5-oxazolidine dione, the synthesis proceeds through amination and acidulation steps to yield this compound. patsnap.com This final conversion completes the synthesis pathway starting from 2-aminobutyric acid.
Stereoselective and Chiral Synthesis Approaches
Stereoselective synthesis is paramount in producing the specific enantiomer of 2-aminobutanamide required for its applications. Both classical chemical resolution and modern enzymatic methods are employed to achieve high enantiomeric purity.
Diastereomeric Salt Resolution Techniques (e.g., L-Tartaric Acid)
A prevalent method for resolving racemic DL-2-aminobutanamide is through diastereomeric salt resolution using a chiral resolving agent, most commonly L-(+)-tartaric acid. libretexts.orgresearchgate.net This technique leverages the different physical properties of the diastereomeric salts formed between the racemic mixture and the chiral acid.
The process typically involves the following steps:
Ammoniation: A starting material like methyl 2-bromobutyrate undergoes ammoniation to produce racemic DL-2-aminobutanamide. google.compatsnap.com
Salt Formation: The resulting racemic amide is then treated with L-tartaric acid. google.compatsnap.com This reaction forms a pair of diastereomeric salts: (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate.
Resolution: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. libretexts.orgrsc.org Through careful control of conditions and potentially multiple recrystallization steps, a high degree of separation can be achieved. patsnap.com
Liberation and Salification: The desired diastereomeric salt is then treated to liberate the free (S)-2-aminobutanamide. This is often followed by the introduction of hydrogen chloride to form the final, optically active S-2-aminobutanamide hydrochloride. google.compatsnap.com
This classical resolution method can achieve yields of approximately 70-85% under optimized conditions. However, a significant drawback is that the theoretical yield for the desired enantiomer is only 50%, and recycling the undesired (R)-enantiomer can be challenging and inefficient. researchgate.net
Enzymatic Synthesis and Biotransformation Methodologies
Enzymatic and biotransformation pathways offer highly selective and often more sustainable alternatives to classical chemical synthesis for producing enantiomerically pure 2-aminobutanamide. google.com These methods utilize the inherent stereoselectivity of enzymes to catalyze specific reactions.
Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides under mild, aqueous conditions. researchgate.netmdpi.com This makes them attractive for industrial applications, including the synthesis of acrylamide. researchgate.netrsc.org
In the context of 2-aminobutanamide, enantioselective NHases can be used in a kinetic resolution process. Starting with racemic 2-aminobutyronitrile, the enzyme selectively hydrates one enantiomer (e.g., the (S)-enantiomer) to (S)-2-aminobutanamide, leaving the unreacted (R)-2-aminobutyronitrile behind. google.com
Key parameters for this process include:
Enzyme Source: NHases can be sourced from various microorganisms, such as Rhodococcus boritolerans or Pseudonocardia thermophila. mdpi.comresearchgate.net
Reaction Conditions: The reaction is typically carried out in a buffer solution at a controlled pH (e.g., 6.0-8.0) and temperature (e.g., 15-40 °C). google.com
Enantioselectivity: The success of the resolution depends on the enzyme's ability to discriminate between the two nitrile enantiomers, leading to a high enantiomeric excess (ee) of the desired amide product. researchgate.netgoogle.com
| Parameter | Condition |
| Substrate | 2-aminobutyronitrile |
| Enzyme | Nitrile Hydratase (NHase) |
| pH | 6.0 - 8.0 |
| Temperature | 15 - 40 °C |
| Product | (S)-2-aminobutanamide |
| Conversion Efficiency | ~40% |
| Enantiomeric Excess (ee) | ~85% |
Data derived from a specific patent example for illustrative purposes. google.com
Another biocatalytic approach involves the conversion of readily available amino acids into the target molecule. L-threonine, for instance, can serve as a starting material for the production of L-2-aminobutyric acid, a precursor to (S)-2-aminobutanamide. researchgate.netnih.gov This multi-step enzymatic pathway can be performed in a one-pot synthesis. nih.gov
The conversion of L-threonine to L-2-aminobutyric acid typically involves a tri-enzyme cascade:
Threonine Deaminase (TD): This enzyme catalyzes the deamination of L-threonine to α-ketobutyric acid. nih.gov
Leucine (B10760876) Dehydrogenase (LDH): This enzyme then facilitates the reductive amination of α-ketobutyric acid to L-2-aminobutyric acid. nih.govnih.gov
Formate Dehydrogenase (FDH): This enzyme is often included for the regeneration of the NADH co-substrate required by the leucine dehydrogenase. nih.govnih.gov
Once L-2-aminobutyric acid is produced, it can be chemically converted to (S)-2-aminobutanamide hydrochloride through esterification and subsequent ammonolysis. This chemoenzymatic route is noted for its potential for high yield and purity, making it suitable for industrial-scale production.
Whole-cell biocatalysis offers several advantages over using isolated enzymes, including simplified catalyst preparation and enhanced enzyme stability. nih.gov In the synthesis of 2-aminobutanamide, recombinant Escherichia coli cells expressing a D-aminopeptidase have been used for the kinetic resolution of racemic 2-aminobutanamide. nih.gov
In this process, the whole-cell biocatalyst selectively hydrolyzes the (R)-enantiomer of 2-aminobutanamide, leaving the desired (S)-enantiomer untouched. This method has demonstrated high efficiency, achieving over 99% enantiomeric excess (e.e.) for (S)-2-aminobutanamide with a 50% conversion rate in a relatively short time. nih.gov
| Parameter | Finding |
| Biocatalyst | Recombinant E. coli whole cells expressing D-aminopeptidase from Brucella sp. |
| Substrate Concentration | 300 g/L of racemic 2-aminobutanamide |
| Conversion | 50% |
| Enantiomeric Excess (e.e.) | >99% for (S)-2-aminobutanamide |
| Reaction Time | 80 minutes |
This table summarizes the key findings from a study on the biocatalytic production of (S)-2-aminobutanamide. nih.gov
Emerging Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates like this compound. dcatvci.org The focus is on developing more environmentally friendly and efficient processes that reduce waste, avoid hazardous materials, and improve energy efficiency. dcatvci.org
Innovations in this area include:
Biocatalysis: As detailed above, the use of enzymes and whole-cell systems represents a significant step towards greener synthesis. google.com These reactions occur in water under mild conditions, avoiding the need for harsh reagents and organic solvents. researchgate.netrsc.org
Waste Reduction: The development of enzymatic dynamic kinetic resolutions allows for the in-situ racemization and recycling of the undesired enantiomer, theoretically enabling a 100% yield of the desired product and significantly reducing waste. rsc.org
Alternative Reagents: Research into replacing hazardous chemicals, such as bromine or thionyl chloride, with safer alternatives is ongoing. google.compatsnap.com For instance, using bis(trichloromethyl) carbonate as a chlorinating agent in certain synthetic routes has been explored. patsnap.com
Flow Chemistry: The development of continuous flow processes for steps like peptide synthesis holds promise for reducing waste and improving efficiency in related chemical transformations. acs.org
These emerging strategies aim to make the production of this compound not only economically viable but also environmentally sustainable.
Electrochemical Oxidation Strategies for Enhanced Efficiency
Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering a unique approach to activating molecules and forming new bonds without the need for conventional stoichiometric oxidants. In the context of amide synthesis from amino acids, electrochemical methods provide a promising avenue for enhanced efficiency and sustainability.
Recent research has demonstrated the feasibility of synthesizing α-amino amides through electrochemical oxidative reactions. rsc.org One such strategy involves an electrochemical oxidative four-component reaction that proceeds via C(sp³)–H bond activation. rsc.org While not yet specifically reported for 2-aminobutanamide, this methodology could theoretically be adapted. The reaction would involve the electrochemical oxidation of a suitable precursor in the presence of an amine source. The key advantage of this approach is the avoidance of external chemical oxidants, with the electrode serving as the "reagent," thereby minimizing waste generation.
A potential electrochemical pathway for the synthesis of 2-aminobutanamide could involve the direct amidation of 2-aminobutyric acid. This would proceed through the electrochemical generation of an activated carboxylic acid species, which would then react with an amine source. The general scheme for such a process is depicted below:
Table 1: Proposed Electrochemical Synthesis of 2-Aminobutanamide
| Step | Description | Reactants | Products | Conditions |
| 1 | Anodic Oxidation | 2-Aminobutyric acid | Activated 2-aminobutyric acid intermediate | Undivided cell, suitable electrolyte |
| 2 | Nucleophilic Attack | Activated intermediate, Ammonia | 2-Aminobutanamide | In situ reaction |
| 3 | Acidification | 2-Aminobutanamide | This compound | HCl |
This electrochemical approach offers the potential for a more streamlined and environmentally friendly synthesis compared to traditional methods that often rely on hazardous reagents like thionyl chloride or phosphorus halides for carboxylic acid activation.
Atom-Efficient Reaction Designs
Atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, moving from traditional methods that use stoichiometric activating agents to catalytic, atom-efficient approaches represents a significant advancement.
Classical amide bond formation often involves the use of coupling reagents in stoichiometric amounts, leading to the generation of significant byproduct waste. nih.gov More atom-efficient designs focus on the direct catalytic amidation of carboxylic acids with amines. Various catalysts have been developed to facilitate this transformation, including those based on boron and other Lewis acids. nih.govacs.org
One notable approach is the use of boronic acid catalysts for the direct amidation of carboxylic acids. acs.org These catalysts have been shown to be effective for a wide range of substrates, including N-protected amino acids, with minimal racemization. acs.org A proposed atom-efficient synthesis of 2-aminobutanamide using a boronic acid catalyst is outlined below.
Table 2: Proposed Atom-Efficient Catalytic Amidation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 2-Aminobutyric acid | Ammonia | Arylboronic acid | High-boiling solvent | 2-Aminobutanamide |
The catalytic cycle would involve the activation of the carboxylic acid group of 2-aminobutyric acid by the boronic acid catalyst, followed by nucleophilic attack by ammonia and subsequent release of the amide product and regeneration of the catalyst. This process avoids the formation of large amounts of waste associated with traditional coupling reagents.
Furthermore, chemoenzymatic methods offer a highly atom-efficient and selective route to chiral molecules like (S)-2-aminobutanamide hydrochloride. A reported method combines biotransformation and chemical synthesis, starting from L-threonine. google.com In this process, L-threonine is first converted to L-2-aminobutyric acid using a biotransformation method. google.com This enzymatic step ensures high optical purity. The resulting L-2-aminobutyric acid is then esterified and subsequently undergoes ammonolysis to yield the target (S)-2-aminobutanamide, which is then converted to its hydrochloride salt. google.com This approach is lauded for its mild reaction conditions, low cost of raw materials, and high yield and purity, making it suitable for industrial-scale production. google.com
The direct amidation of 2-aminobutyric acid using biocatalysts, such as immobilized lipases, also represents a promising atom-efficient strategy. Lipases can catalyze the formation of amide bonds under mild conditions, often in organic solvents to shift the equilibrium towards synthesis. rsc.org This enzymatic approach can offer high chemo- and enantioselectivity, reducing the need for protection and deprotection steps and minimizing waste.
Chemical Reactivity and Derivatization Studies of 2 Aminobutanamide Hydrochloride
Investigation of Oxidation Reactions
The oxidation of 2-Aminobutanamide (B112745) hydrochloride can target either the primary amino group or the carbon backbone, depending on the reagents and conditions employed. While specific, detailed studies on the oxidation of this particular compound are not extensively documented in publicly available literature, general principles of amine and amide chemistry allow for the prediction of likely reaction pathways.
Under controlled oxidation, the primary amino group can be converted to various functional groups. For instance, mild oxidizing agents might yield the corresponding nitroso or nitro derivatives, though such reactions can be difficult to control. More vigorous oxidation would likely lead to the cleavage of the carbon-nitrogen bond.
The alkyl portion of the molecule can also undergo oxidation. It is known that 2-Aminobutanamide hydrochloride can be oxidized to form the corresponding carboxylic acid, 2-aminobutyric acid. This transformation involves the conversion of the amide functional group. The reaction likely proceeds through hydrolysis of the amide to the carboxylic acid, which can be facilitated under oxidative conditions.
A theoretical study on the oxidation of the structurally similar aminomethanol (B12090428) by hydroxyl radicals suggests that H-atom abstraction is a key initial step. nih.gov For 2-aminobutanamide, this could occur at the -CH2 group, the -NH2 group, or the α-carbon. nih.gov The subsequent reaction with atmospheric oxygen could lead to various degradation products, with the formation of formamide (B127407) being a dominant pathway in the case of aminomethanol. nih.gov
Table 1: Potential Oxidation Reactions and Products
| Starting Material | Oxidizing Agent/Conditions | Potential Product(s) |
|---|---|---|
| 2-Aminobutanamide | General Oxidation | 2-Aminobutyric acid |
Analysis of Reduction Reactions
The reduction of this compound primarily targets the amide functional group. The amide moiety is generally resistant to catalytic hydrogenation under conditions that would, for example, reduce an alkene. Therefore, powerful reducing agents are typically required for this transformation.
The most common method for reducing an amide is using a metal hydride reagent, such as lithium aluminum hydride (LiAlH4). This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH2-). The reduction of 2-aminobutanamide would thus yield the corresponding diamine, 2-aminobutane-1-amine. This reaction converts the primary amide into a primary amine. It has been noted that this compound can be reduced to form primary amines.
Table 2: General Reduction Reaction
| Starting Material | Reducing Agent | Product |
|---|
Characterization of Nucleophilic Substitution Reactions
The primary amino group in 2-aminobutanamide possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. savemyexams.com This characteristic allows it to readily participate in nucleophilic substitution reactions with various electrophiles.
One common reaction is the alkylation of the amino group with haloalkanes. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the haloalkane, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary amine. However, the resulting secondary amine is also nucleophilic and can react with another molecule of the haloalkane to form a tertiary amine. libretexts.orgchemguide.co.uk This process can continue, with the tertiary amine reacting further to produce a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk To favor the formation of the primary amine as the main product in such reactions starting from ammonia (B1221849), a large excess of the nucleophile is typically used. savemyexams.com
Another important nucleophilic substitution is acylation. The amino group of 2-aminobutanamide can react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is a fundamental method for creating new amide linkages and is widely used in the synthesis of more complex molecules.
Furthermore, derivatization of the primary amino group using reagents like 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride) is a well-established technique for analytical purposes. nih.gov This reaction involves the nucleophilic substitution of the chloride on the Dansyl group by the amino group of the analyte, yielding a highly fluorescent derivative that can be quantified using spectrofluorimetry. nih.gov
Table 3: Nucleophilic Substitution Reactions of 2-Aminobutanamide
| Electrophile | Reagent Class | Product Type |
|---|---|---|
| Alkyl Halide (e.g., Bromoethane) | Alkylating Agent | Secondary, Tertiary, and Quaternary Amines chemguide.co.uk |
| Acyl Chloride (e.g., Acetyl Chloride) | Acylating Agent | N-Acyl-2-aminobutanamide |
Synthesis and Characterization of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
This compound, particularly its chiral (S)-enantiomer, is a highly valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the anti-epileptic drug levetiracetam (B1674943). patsnap.comgoogle.comresearchgate.net The synthesis of levetiracetam from (S)-2-aminobutanamide hydrochloride is a prime example of derivatization for structure-activity relationship (SAR) studies, where the goal is to create a molecule with specific biological activity. The synthesis typically involves the reaction of (S)-2-aminobutanamide with an appropriate reagent, such as 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidone ring structure of levetiracetam. sigmaaldrich.com
The synthesis of various analogs and derivatives allows researchers to explore how structural modifications affect biological activity, which is the essence of SAR studies. frontiersin.orgnih.gov For example, replacing the amide group with an ester, as in methyl 2-aminobutanoate hydrochloride, alters properties like hydrogen-bonding capacity and solubility, which can influence biological interactions.
Other derivatives have been synthesized for purposes such as facilitating chiral resolution. The reaction of racemic 2-aminobutanamide with aromatic aldehydes, like benzaldehyde, forms Schiff bases (imines). google.com These imine derivatives can then be separated into their respective enantiomers using chiral resolving agents like L-tartaric acid. google.comrsc.org Once separated, the imine can be hydrolyzed back to the optically pure amine.
The development of novel amide derivatives as inhibitors for enzymes like xanthine (B1682287) oxidase highlights the broad interest in this class of compounds for drug discovery. frontiersin.org While not directly focused on 2-aminobutanamide, these studies underscore the importance of synthesizing and testing a wide range of derivatives to build robust SAR models. frontiersin.orgnih.govresearchgate.net
Table 4: Synthesized Derivatives of 2-Aminobutanamide and Their Applications
| Derivative | Synthetic Precursor(s) | Application/Purpose | Citation(s) |
|---|---|---|---|
| Levetiracetam | (S)-2-Aminobutanamide, 4-Chlorobutyryl Chloride | Active Pharmaceutical Ingredient (Anticonvulsant) | sigmaaldrich.com |
| Schiff Base (Imine) | 2-Aminobutanamide, Benzaldehyde | Intermediate for Chiral Resolution | google.com |
| N-Acyl Derivatives | 2-Aminobutanamide, Acyl Chlorides | General SAR Studies |
Structural Analysis and Spectroscopic Investigations of 2 Aminobutanamide Hydrochloride
Advanced Crystallographic Studies
Crystallographic studies, particularly those involving X-ray diffraction, have been instrumental in revealing the precise atomic arrangement of 2-Aminobutanamide (B112745) hydrochloride in its solid state.
Single-crystal X-ray diffraction analysis has been employed to determine the crystal structure of the enantiomers of 2-aminobutanamide hydrochloride. For instance, the (R)-enantiomer crystallizes in the orthorhombic space group P2₁2₁2₁, with one 2-aminobutanamide cation and one chloride anion in the asymmetric unit, forming a 1:1 organic salt. researchgate.net The carbon chain of the cation adopts a nearly planar, zig-zag conformation. researchgate.net The determination of the absolute structure is a critical aspect of the analysis of chiral molecules, and techniques such as the refinement of the Flack parameter are utilized for this purpose. researchgate.netnih.gov While conventional X-ray crystallography can identify the structure of enantiomers, specialized techniques using circularly polarized synchrotron X-ray beams can distinguish between right- and left-handed crystals. acs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₁₁ClN₂O |
| Formula Weight | 138.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9699(1) |
| b (Å) | 7.5867(2) |
| c (Å) | 17.3719(4) |
| V (ų) | 655.01(3) |
| Z | 4 |
| Temperature (K) | 200 |
| R-factor (%) | 2.86 |
The crystal structure of this compound is stabilized by a complex three-dimensional network of intermolecular interactions. These non-covalent forces dictate the packing of molecules in the crystal lattice.
A prominent feature of the crystal structure is the extensive network of hydrogen bonds. The protonated amino group acts as a hydrogen bond donor, forming interactions with neighboring chloride ions and the amide group of an adjacent molecule. researchgate.net The amide group itself can function as both a hydrogen bond donor and acceptor, contributing to the formation of linear or helical structures. mdpi.com Specifically, the protonated amino groups establish hydrogen bonds with two chloride ions and a nearby amide group. researchgate.net The terminal amide group's hydrogen atoms also participate in these bonding networks. researchgate.net
Chloride ions play a crucial role in the supramolecular assembly of this compound. They act as hydrogen bond acceptors, linking the 2-aminobutanamide cations. In many C-amide crystals, chloride ions are observed to be bifurcately hydrogen-bonded to two neighboring amide NH₂ groups, leading to the formation of alternating parallel layers of C-amides and chloride ions. The N-H···Cl⁻ hydrogen bond is considered to be a strong and favorable interaction, often more so than O-H···Cl⁻ bonds. nih.govresearchgate.net
Examination of Crystal Packing Behavior and Intermolecular Interactions
Comprehensive Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and bonding within this compound. A certificate of analysis for (R)-2-Aminobutanamide Hydrochloride confirms that techniques such as Nuclear Magnetic Resonance (NMR), Elemental Analysis, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to verify the structure and purity of the compound. lgcstandards.com The proton NMR spectrum of (S)-2-aminobutanamide hydrochloride in DMSO-d₆ shows characteristic signals corresponding to the different protons in the molecule. newdrugapprovals.org
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.9-1.0 | t | 3H (CH₃) |
| 1.8-1.9 | q | 2H (CH₂) |
| 3.7-3.8 | t | 1H (CH) |
| 7.5-7.7 | br | NH₂ |
| 8.0-8.2 | br | NH₂ |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Structural Group Identification
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
In its hydrochloride salt form, the primary amine exists as a protonated ammonium (B1175870) group (-NH₃⁺), which significantly influences the vibrational spectrum. The key characteristic bands are interpreted as follows:
N-H Vibrations: The stretching vibrations of the ammonium group (N-H⁺) typically appear as a broad and complex series of bands in the region of 3200-2500 cm⁻¹. This broadness is a result of extensive hydrogen bonding with the chloride anion and surrounding molecules. The N-H bending (asymmetric and symmetric) vibrations for the -NH₃⁺ group are expected around 1610-1500 cm⁻¹.
Amide Group Vibrations: The primary amide group (-CONH₂) gives rise to several characteristic bands. The most prominent is the Amide I band, which is primarily due to the C=O stretching vibration. For this compound, this band is observed in the 1680-1650 cm⁻¹ region. The Amide II band, resulting from N-H bending and C-N stretching, typically appears around 1640-1550 cm⁻¹. The N-H stretching vibrations of the amide's -NH₂ group contribute to the broad absorption in the high-wavenumber region, often overlapping with the -NH₃⁺ signals.
C-H Vibrations: The aliphatic ethyl and methine groups produce C-H stretching vibrations in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the -CH₂- and -CH₃ groups are found in the 1470-1370 cm⁻¹ region.
While FT-IR spectroscopy provides strong signals for polar bonds like C=O and N-H, Raman spectroscopy is particularly useful for the non-polar parts of the molecule and symmetric vibrations. The C-C backbone stretching and symmetric C-H vibrations would be expected to yield distinct Raman signals.
Interactive Table: FT-IR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |
| 3400 - 3100 | N-H Stretch | Amide (-CONH₂) |
| 3000 - 2850 | C-H Stretch | Alkyl (-CH, -CH₂, -CH₃) |
| 1680 - 1650 | C=O Stretch (Amide I) | Amide (-CONH₂) |
| 1640 - 1550 | N-H Bend (Amide II) | Amide (-CONH₂) |
| 1610 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |
| 1470 - 1370 | C-H Bend | Alkyl (-CH, -CH₂, -CH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information on the chemical environment of each nucleus, confirming the connectivity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (S)-2-aminobutanamide hydrochloride in a solvent like DMSO-d₆, the following signals are characteristic rsc.org:
A triplet at approximately 0.89 ppm corresponds to the three protons of the methyl group (-CH₃).
A multiplet around 1.78 ppm is assigned to the two protons of the methylene (B1212753) group (-CH₂-).
A triplet near 3.67 ppm arises from the single proton of the chiral methine group (-CH).
The amide protons (-CONH₂) appear as two separate broad singlets around 7.50 ppm and 8.00 ppm.
A very broad singlet at approximately 8.27 ppm is characteristic of the three protons of the ammonium group (-NH₃⁺), with its breadth due to rapid proton exchange and quadrupolar coupling with the nitrogen atom rsc.org.
Interactive Table: ¹H NMR Data for (S)-2-Aminobutanamide Hydrochloride in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.89 | Triplet | 3H | -CH₃ |
| 1.78 | Multiplet | 2H | -CH₂- |
| 3.67 | Triplet | 1H | -CH(NH₃⁺) |
| 7.50 | Broad Singlet | 1H | -CONH₂ |
| 8.00 | Broad Singlet | 1H | -CONH₂ |
| 8.27 | Broad Singlet | 3H | -NH₃⁺ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Based on the structure, four distinct signals are expected for this compound. The approximate chemical shifts in DMSO-d₆ are:
The methyl carbon (-CH₃) would appear at the highest field, around 10-12 ppm.
The methylene carbon (-CH₂-) signal is expected in the range of 23-26 ppm.
The chiral methine carbon (-CH), being attached to the electron-withdrawing ammonium group, would resonate at approximately 52-55 ppm.
The carbonyl carbon (-C=O) of the amide group would be the most downfield, appearing around 170-173 ppm.
UV-Visible Spectroscopy in Optical Properties and Electronic Transitions
UV-Visible spectroscopy provides information about electronic transitions within a molecule. The structure of this compound lacks extensive chromophores—systems of conjugated double bonds—that typically absorb light in the visible or near-UV range.
The only relevant electronic transitions are the n→π* transition of the carbonyl group (C=O) and the n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. For simple, non-conjugated aliphatic amides, the n→π* transition is weak and occurs in the far-UV region, typically around 210-220 nm. The n→σ* transition for the amine occurs at an even shorter wavelength, below 200 nm.
Consequently, a solution of this compound in a standard solvent like water or ethanol (B145695) is expected to be transparent in the conventional UV-Vis range (240-800 nm). Any significant absorbance is typically only detectable at very low wavelengths (around 220 nm or below), which can be useful for detection in techniques like High-Performance Liquid Chromatography (HPLC) using a UV detector set to a low wavelength rsc.org.
Biological Activity and Pharmacological Research on 2 Aminobutanamide Hydrochloride and Its Derivatives
Research into Central Nervous System (CNS) Disorders and Related Therapeutics
While 2-Aminobutanamide (B112745) hydrochloride itself is not directly employed as a therapeutic agent for Central Nervous System (CNS) disorders, its significance in the field is paramount due to its role as a key chiral intermediate in the synthesis of prominent antiepileptic drugs. invivobiosystems.comgoogle.comresearchgate.net The research predominantly focuses on its application as a building block for more complex molecules with therapeutic activity.
Antiepileptic Drug Development (e.g., Levetiracetam (B1674943) Precursor Research)
The primary area of pharmacological research concerning 2-Aminobutanamide hydrochloride is its crucial function in the synthesis of the antiepileptic drug Levetiracetam. google.comnewdrugapprovals.orgpatsnap.com Specifically, the (S)-enantiomer, (S)-2-Aminobutanamide hydrochloride, is a vital precursor for producing Levetiracetam. newdrugapprovals.orgpatsnap.com The synthesis involves the reaction of (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by intramolecular cyclization to form the characteristic pyrrolidone ring of Levetiracetam. researchgate.net
Furthermore, (S)-2-Aminobutanamide hydrochloride also serves as a key intermediate in the synthesis of Brivaracetam, another antiepileptic drug. nih.govacs.orgresearchgate.net Brivaracetam, an analog of Levetiracetam, exhibits a higher binding affinity for the synaptic vesicle protein 2A (SV2A), a key target in the mechanism of action for this class of drugs. nih.govresearchgate.net The use of the specific chiral form of this compound is critical to ensure the correct stereochemistry of the final active pharmaceutical ingredient, which is essential for its pharmacological efficacy.
The development of efficient and stereoselective synthetic routes to (S)-2-Aminobutanamide hydrochloride is therefore a significant area of research in the pharmaceutical industry, aiming to improve the production of these important antiepileptic medications. google.com
Table 1: Role of this compound in Antiepileptic Drug Synthesis
| Antiepileptic Drug | Precursor | Key Synthetic Step |
|---|---|---|
| Levetiracetam | (S)-2-Aminobutanamide hydrochloride | Reaction with 4-chlorobutyryl chloride and subsequent cyclization researchgate.net |
| Brivaracetam | (S)-2-Aminobutanamide hydrochloride | Used in the synthesis to ensure correct stereochemistry nih.govacs.org |
Neurological Disorder Targets and Mechanism Exploration
Direct research into the specific neurological targets and mechanisms of action of this compound is limited. Its pharmacological effects are primarily understood through the actions of the drugs for which it is a precursor, namely Levetiracetam and Brivaracetam. The mechanism of these drugs involves binding to the synaptic vesicle protein 2A (SV2A), which is involved in the modulation of neurotransmitter release. nih.govresearchgate.net Brivaracetam displays a higher affinity for SV2A compared to Levetiracetam. nih.gov While this compound is essential for the synthesis of these molecules, there is no evidence to suggest that it interacts with SV2A or other neurological targets directly in a therapeutic manner.
Neurotransmitter Modulation and Receptor Interaction Studies
Direct studies on the modulation of neurotransmitters and interaction with receptors by this compound are not extensively documented. The scientific focus remains on its role as a synthetic intermediate. However, the end products derived from it, Levetiracetam and Brivaracetam, are known to modulate neurotransmission, primarily through their interaction with SV2A, which in turn affects the release of neurotransmitters like glutamate. nih.gov Research into the broader class of aminobutanamide derivatives has explored their potential to interact with various components of the nervous system. For instance, some derivatives have been investigated for their effects on amino acid neurotransmission. nih.gov
Investigation of GABA Uptake Inhibition by Aminobutanamide Derivatives
While this compound itself is not identified as a direct GABA uptake inhibitor, research into its derivatives has explored this avenue. Inhibition of GABA uptake is a therapeutic strategy to increase the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, which can be beneficial in conditions like epilepsy. nih.govwikipedia.orgresearchgate.net Tiagabine is a known GABA reuptake inhibitor used in the treatment of epilepsy. taylorandfrancis.com Studies on various aminobutanamide derivatives have been conducted to evaluate their potential as GABA uptake inhibitors, although specific findings for derivatives directly synthesized from this compound are not prominent in the available literature. The general principle involves modifying the core structure to interact with GABA transporters (GATs). researchgate.netnih.gov
Exploration of Therapeutic Potential in Conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and Narcolepsy
There is no direct scientific evidence or research investigating the therapeutic potential of this compound for Attention Deficit Hyperactivity Disorder (ADHD) or narcolepsy. Medications commonly used for these conditions, such as stimulants (e.g., methylphenidate, amphetamines) and wakefulness-promoting agents (e.g., modafinil), have different mechanisms of action, primarily involving the modulation of dopamine (B1211576) and norepinephrine neurotransmitter systems. nih.gov While some derivatives of modafinil have been explored for their CNS activity, there is no established link or research direction pointing towards the use of this compound or its direct derivatives for these conditions. researchgate.net
In Vitro and In Vivo Biological Assay Methodologies
The biological evaluation of compounds related to this compound primarily occurs at the stage of the final drug candidates, such as Levetiracetam and Brivaracetam.
In Vitro Assays:
Binding Assays: To determine the affinity of compounds for specific targets, such as the SV2A protein, radioligand binding assays are commonly employed. nih.gov
Electrophysiological Studies: Patch-clamp techniques on cultured neurons or brain slices can be used to assess the effects of compounds on ion channels and synaptic transmission. criver.com
Neurotoxicity and Neuroprotection Assays: Cell-based assays are used to evaluate the potential toxic effects of new chemical entities on neuronal cells or their ability to protect neurons from various insults. nih.gov For antiepileptic drug discovery, assessing effects on ABC transporters in cell lines like Caco-2 and HepG2 can be important for understanding drug disposition. nih.gov
In Vivo Assays:
Animal Models of Epilepsy: A variety of animal models are used to assess the anticonvulsant efficacy of new compounds. These include chemically induced seizure models (e.g., pentylenetetrazol, kainic acid) and genetic models of epilepsy. criver.comnih.govaginganddisease.orgresearchgate.net Behavioral and electroencephalographic (EEG) monitoring are key outcome measures in these studies.
Pharmacokinetic Studies: Animal models are used to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. wikipedia.org
Toxicology Studies: In vivo studies in animals are essential to evaluate the safety profile of a potential new drug before it can be tested in humans.
It is important to reiterate that these assays are typically applied to the final drug products and not to the intermediate this compound itself, as it is not intended for direct therapeutic use.
Cell Line-Based Screening Assays (e.g., HEK-293 for GABA Transport Proteins)
Cell line-based assays are fundamental tools in early-stage drug discovery for high-throughput screening of compound libraries. Human Embryonic Kidney 293 (HEK-293) cells are frequently used for this purpose because they are easy to grow and can be readily transfected to express specific target proteins, such as GABA transporters (GATs). merckmillipore.comsigmaaldrich.com GATs are crucial for regulating the concentration of the neurotransmitter GABA in the synaptic cleft, making them important targets for drugs aimed at treating neurological disorders like epilepsy. merckmillipore.com
A common method to assess the activity of compounds on GABA transporters is the radiolabeled GABA uptake assay. nih.gov In this setup, HEK-293 cells stably expressing a specific GAT subtype (e.g., GAT-1, GAT-2, GAT-3) are incubated with radiolabeled GABA, such as [³H]GABA. nih.gov The amount of radioactivity that accumulates inside the cells is measured to quantify the transporter's activity. To test a compound's effect, it is added to the incubation medium. A reduction in the accumulation of [³H]GABA inside the cells indicates that the test compound inhibits the GABA transporter. nih.gov By performing these assays with cells expressing different GAT subtypes, researchers can determine a compound's potency and selectivity profile. For instance, studies on 2-substituted 4-hydroxybutanamides, which are derivatives, have utilized this assay to show their inhibitory activity on different GAT subtypes. nih.gov
Table 1: Example of Data derived from Cell-Based GABA Uptake Assays
| Compound | Target | Assay Type | Measured Parameter | Result Interpretation |
|---|---|---|---|---|
| Derivative BM 130 | GAT1, GAT2 | [³H]GABA Uptake | IC₅₀ | Potency of GAT inhibition |
Rodent Models for Behavioral Phenotype Analysis (e.g., Anticonvulsant, Antidepressant-like, Antinociceptive Activities)
Following in vitro screening, promising compounds are advanced to in vivo testing in rodent models to evaluate their effects on behavior and disease states. These models are crucial for assessing the therapeutic potential of 2-aminobutanamide derivatives.
Anticonvulsant Activity: The maximal electroshock (MES) test in mice is a standard model for identifying compounds with potential anticonvulsant effects, particularly against generalized tonic-clonic seizures. nih.gov In this test, an electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent or delay the seizure is measured. nih.gov
Antidepressant-like Activity: The forced swim test is a common behavioral assay used to screen for antidepressant-like effects in rodents. The test is based on the observation that animals will cease trying to escape a container of water after a period of immobility. A compound with antidepressant potential will increase the time the animal spends actively trying to escape. nih.gov
Antinociceptive Activity: To assess pain-relieving properties, several models are used. The acetic acid-induced writhing test evaluates a compound's ability to reduce the number of abdominal constrictions (writhes) caused by an injection of acetic acid, which is indicative of visceral pain relief. nih.govresearchgate.net The formalin test involves injecting a dilute formalin solution into the paw, which causes a biphasic pain response (an early neurogenic phase and a later inflammatory phase), allowing for the differentiation of analgesic mechanisms. nih.gov
Research on 2-substituted 4-hydroxybutanamide derivatives has demonstrated their efficacy in these models, suggesting potential therapeutic applications. nih.gov
Table 2: In Vivo Pharmacological Activity of 2-Substituted 4-Hydroxybutanamide Derivatives in Mice nih.gov
| Compound | Test | Activity | ED₅₀ (mg/kg, i.p.) |
|---|---|---|---|
| BM 130 | Four Plate Test | Anxiolytic-like | 3.4 |
| Acetic Acid Writhing Test | Antinociceptive | 12.7 | |
| Formalin Test (Phase 1) | Antinociceptive | 10.2 | |
| BM 131 | Four Plate Test | Anxiolytic-like | 7.9 |
| Acetic Acid Writhing Test | Antinociceptive | 18.6 |
In Vitro Binding Assays for Plausible Mechanism of Action Elucidation
In vitro binding assays are essential for determining the specific molecular targets of a compound and elucidating its mechanism of action. bmglabtech.com These assays measure the strength of the interaction, or affinity, between a compound and a target biomolecule, such as a receptor or transporter. bmglabtech.com
A common technique is the competitive binding assay. nih.gov In this method, a target protein is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the target. By measuring the amount of bound radioactivity, researchers can determine the concentration of the test compound that inhibits 50% of the radioligand binding (the IC₅₀ value). nih.gov This value can then be used to calculate the equilibrium inhibitory constant (Ki), which reflects the compound's binding affinity for the target. nih.gov These assays are critical for confirming that the pharmacological effects observed in cellular and animal models are due to the interaction with a specific molecular target.
Table 3: Key Parameters from In Vitro Binding Assays
| Parameter | Definition | Significance |
|---|---|---|
| IC₅₀ | Half-maximal inhibitory concentration | Measures the functional strength of an inhibitor. |
| Kᵢ | Equilibrium inhibitory constant | Represents the binding affinity of the inhibitor to its target. A lower Kᵢ indicates higher affinity. |
| K₋ | Equilibrium dissociation constant | The concentration of ligand at which half the binding sites on a biomolecule are occupied at equilibrium. |
Permeability Studies across Biological Barriers (e.g., PAMPA-BBB Assay)
For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical property. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool used in early drug discovery to predict passive diffusion across biological barriers. enamine.netbienta.net
The PAMPA-BBB model specifically predicts penetration of the blood-brain barrier. nih.govfrontiersin.org The assay uses a multi-well plate setup, often called a "PAMPA sandwich," which consists of a donor plate and an acceptor plate. enamine.net A filter at the bottom of the donor plate is coated with a lipid solution (e.g., porcine brain lipid extract) to create an artificial membrane that mimics the BBB. enamine.netfrontiersin.org The test compound is placed in the donor well, and the system is incubated. The amount of compound that diffuses across the artificial membrane into the acceptor well is then quantified. enamine.net
The result is expressed as an apparent permeability coefficient (Papp). bienta.net This value allows for the classification of compounds based on their potential to cross the BBB, guiding the selection and optimization of drug candidates. bienta.netnih.gov
Table 4: General Classification of BBB Permeability in PAMPA-BBB Assays
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | CNS Distribution Prediction |
|---|---|---|
| High | > 4.0 | High probability of crossing the BBB |
| Medium | 2.0 - 4.0 | Uncertain probability of crossing the BBB |
Stereochemical Impact on Biological Activity (e.g., Pharmacology, Toxicology, Pharmacokinetics, Metabolism)
Stereochemistry plays a crucial role in the biological activity of chiral molecules like 2-aminobutanamide and its derivatives. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacology, toxicology, pharmacokinetics, and metabolism because biological systems (such as enzymes and receptors) are themselves chiral. researchgate.net
Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. researchgate.net Therefore, the therapeutically inactive isomer in a racemic mixture can be considered an impurity. researchgate.net
The importance of stereochemistry is clearly illustrated by the relationship between (S)-2-aminobutanamide and the antiepileptic drug levetiracetam. (S)-2-aminobutanamide is a key chiral intermediate in the synthesis of levetiracetam. researchgate.netnih.govasianpubs.org The pharmacological activity of levetiracetam is highly stereospecific; the (S)-enantiomer (levetiracetam) is a potent and effective antiepileptic agent, whereas the (R)-enantiomer has been shown to have only slight or no significant drug action for seizure suppression. google.com This highlights that the specific three-dimensional arrangement of atoms is critical for the molecule's interaction with its biological target, which is believed to be the synaptic vesicle protein 2A (SV2A).
This enantioselectivity extends to other aspects as well:
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of enantiomers can differ, leading to different plasma concentrations and durations of action.
Toxicology: One enantiomer might be responsible for the toxic effects of a racemic drug.
Metabolism: Enzymes may selectively metabolize one enantiomer over the other.
Consequently, modern drug development often focuses on producing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-Aminobutanamide |
| (R)-2-Aminobutanamide |
| GABA (γ-aminobutyric acid) |
| Levetiracetam |
| BM 130 (2-substituted 4-hydroxybutanamide derivative) |
Computational Chemistry and Molecular Modeling Approaches for 2 Aminobutanamide Hydrochloride
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Prediction
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a ligand like a 2-aminobutanamide (B112745) derivative and its receptor, SV2A, MD simulations can predict the stability of their complex, characterize the nature of their interactions, and reveal dynamic conformational changes that are not apparent from static models. frontiersin.orgnih.gov
In a typical MD simulation setup, a three-dimensional model of the SV2A receptor, often a homology model due to the lack of a crystal structure, is embedded within a simulated biological membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer. nih.govplos.org This system is then solvated with water molecules and ions to mimic physiological conditions. The ligand is placed in the identified binding site, and the entire system's trajectory is calculated by solving Newton's equations of motion for all atoms, governed by a specific force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). frontiersin.orgnih.gov
The simulation, often run for tens or hundreds of nanoseconds, provides a detailed movie of the molecular interactions. Key analyses of the resulting trajectory include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's pose within the binding site. A stable RMSD indicates that the complex has reached equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Interaction Analysis: To monitor specific contacts, such as hydrogen bonds and hydrophobic interactions, between the ligand and receptor residues over time, quantifying their stability and importance. frontiersin.org
These simulations are crucial for validating docking poses and understanding the dynamic behavior that governs ligand recognition and binding affinity at the SV2A receptor. nih.govnih.gov
| Parameter | Illustrative Value/Setting | Purpose |
| Protein Model | SV2A Homology Model | Represents the 3D structure of the biological target. nih.gov |
| Ligand | 2-Aminobutanamide Derivative | The molecule whose interaction with the target is being studied. |
| Force Field | OPLS-AA | A set of parameters used to calculate potential energy and forces. nih.gov |
| Membrane | POPC Bilayer | Simulates the cellular membrane environment of the protein. frontiersin.org |
| Solvent | TIP3P Water Model | Explicitly represents water molecules in the system. |
| Simulation Time | 50-100 ns | The duration of the simulation, allowing for molecular relaxation. frontiersin.org |
| Analysis | RMSD, RMSF, H-Bond Analysis | Metrics used to evaluate the stability and nature of the interaction. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For 2-aminobutanamide derivatives, a QSAR model would be developed to predict their binding affinity for the SV2A receptor or their anticonvulsant potency based on their structural properties. This approach is highly valuable for prioritizing the synthesis of new compounds and optimizing lead structures.
The development of a QSAR model involves several key steps:
Data Set Generation: A series of 2-aminobutanamide analogues is required, along with their experimentally measured biological activity (e.g., Ki for SV2A binding or ED50 in an animal seizure model). A strong correlation between SV2A binding affinity and anticonvulsant potency has been established for this class of compounds, validating the use of binding data. nih.govresearchgate.net
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links the descriptors to the biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A successful QSAR model can significantly reduce the time and cost of drug discovery by allowing researchers to computationally screen virtual libraries of compounds and select only the most promising candidates for synthesis and testing. researchgate.net
| Descriptor Type | Example Descriptors | Information Provided |
| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Related to solubility, permeability, and hydrophobicity. researchgate.net |
| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment | Describe the molecule's size, shape, and charge distribution. |
| Quantum Chemical | HOMO/LUMO Energies, Partial Charges | Detail the electronic structure and reactivity. |
Molecular Docking Studies for Prioritization of Target Receptors
Molecular docking is a computational technique that predicts the most likely binding mode of a ligand within the active site of a target receptor. It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and prioritize molecules for further investigation. For derivatives of 2-aminobutanamide, the primary target receptor is SV2A. researchgate.netresearchgate.net
The docking process involves:
Preparation of Receptor and Ligand: A 3D structure of the SV2A receptor (typically a homology model) is prepared, and the binding site is defined. nih.govplos.org The 3D structure of the ligand is generated and its rotatable bonds are identified.
Sampling and Scoring: A docking algorithm systematically samples numerous possible orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., as a free energy of binding, ΔG, in kcal/mol). nih.gov
The output provides a ranked list of poses and their corresponding scores. Analysis of the top-ranked pose reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's binding site. Studies on related racetam drugs have identified a consensus binding site within SV2A. nih.govplos.org A docking study of a novel 2-aminobutanamide derivative would assess its ability to form favorable interactions with these same key residues.
| Key SV2A Residue | Potential Interaction Type | Significance |
| T456 | Hydrogen Bond / Hydrophobic | Contributes to ligand recognition. nih.gov |
| S665 | Hydrogen Bond | Forms part of the hydrophilic core interaction. nih.gov |
| W666 | Electrostatic / π-π Stacking | Considered vital for SV2A function and ligand recognition. nih.gov |
| D670 | Hydrogen Bond / Electrostatic | Mutation leads to a complete loss of ligand binding. nih.govplos.org |
| L689 | Hydrophobic | Contributes to the overall binding affinity. nih.gov |
Quantum Chemical Investigations utilizing Density Functional Theory (DFT) Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and properties of molecules from first principles. For 2-aminobutanamide hydrochloride, DFT calculations provide highly accurate information that complements experimental data and serves as input for other modeling techniques.
A primary application of DFT is geometry optimization. Starting from an approximate structure, the calculation finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. These optimized geometries can be compared with experimental data from X-ray crystallography to validate the computational method. For example, a study on the absolute configuration of levetiracetam (B1674943) used the B3LYP functional for geometry optimization, showing excellent agreement with experimental data. nih.gov
Furthermore, DFT can be used to calculate other properties:
Vibrational Frequencies: These can be compared with experimental Infrared (IR) and Raman spectra to help assign spectral peaks to specific molecular vibrations.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict NMR spectra, aiding in structure elucidation.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insight into the molecule's stability and reactivity.
| Geometric Parameter | Hypothetical DFT (B3LYP) Value | Experimental (X-ray) Value |
| C-C Bond Length | ~1.53 Å | 1.52-1.54 Å |
| C-N Bond Length | ~1.47 Å | 1.46-1.48 Å |
| C=O Bond Length | ~1.24 Å | 1.23-1.25 Å |
| C-C-N Angle | ~110.5° | 110-111° |
Note: DFT values are illustrative, based on typical results for similar molecules. Experimental values are generalized from typical ranges.
Analysis of Electronic Properties (e.g., First Order Hyperpolarizability)
DFT calculations also yield a wealth of information about a molecule's electronic properties, which are fundamental to its reactivity and interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It reveals the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). This map is invaluable for predicting how a molecule will interact with other molecules and biological targets.
First Order Hyperpolarizability (β): This property measures the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with a large first-order hyperpolarizability are of interest for applications in optoelectronics and materials science. While not directly related to the pharmacological action of this compound, it is a standard electronic property derived from DFT that fully characterizes the molecule's response to external fields. The calculation involves determining the change in the molecule's dipole moment under the influence of the field.
| Electronic Property | Significance |
| HOMO Energy | Relates to electron-donating ability. |
| LUMO Energy | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Predicts sites for intermolecular interactions. |
| First Order Hyperpolarizability (β) | Measures the non-linear optical response. |
Advanced Analytical Methodologies in 2 Aminobutanamide Hydrochloride Research
Chiral Chromatography for Enantiomeric Purity and Excess Determination
The stereochemistry of 2-Aminobutanamide (B112745) is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for accurately determining the enantiomeric purity and excess of 2-Aminobutanamide hydrochloride.
Reverse Phase Chiral High-Performance Liquid Chromatography (HPLC) Method Development
A robust reverse-phase chiral HPLC method has been developed for the precise quantification of the (R)-enantiomer in (S)-2-Aminobutanamide hydrochloride. rsc.orgbeilstein-journals.org This method is essential for controlling the stereochemical purity of (S)-2-aminobutanamide, which serves as a key starting material in the synthesis of certain pharmaceutical agents. rsc.orgbeilstein-journals.org
The development of this method involved screening various chiral stationary phases (CSPs) to achieve adequate separation between the enantiomers. Initial trials with polysaccharide-based columns, such as Chiralpak ADH, OD, ODRH, and IA, using normal phase eluents like n-hexane and isopropanol, did not yield the desired separation. researchgate.net Success was achieved with a crown ether-based stationary phase, specifically the CROWNPAK CR (+) column. rsc.orgresearchgate.net Crown ethers are known for their ability to form inclusion complexes with primary amino groups, making them highly effective for the chiral separation of amino acids and related compounds.
The optimized method utilizes a CROWNPAK CR (+) column (150 mm x 4.0 mm, 5 µm particle size) with a simple mobile phase of 0.05% aqueous perchloric acid solution. rsc.orgasianpubs.org The chromatographic conditions were fine-tuned to achieve optimal resolution and peak shape.
Table 1: Optimized Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | CROWNPAK CR (+) (150 x 4.0 mm, 5 µm) rsc.orgresearchgate.net |
| Mobile Phase | 0.05% Perchloric Acid in Water rsc.orgasianpubs.org |
| Flow Rate | 0.3 mL/min rsc.orgasianpubs.org |
| Column Temperature | 15 °C rsc.orgasianpubs.org |
| Detection Wavelength | 200 nm rsc.orgasianpubs.org |
| Diluent | Mobile Phase researchgate.net |
This method demonstrates adequate separation of the (R)- and (S)-enantiomers, allowing for the accurate determination of the unwanted (R)-isomer in the (S)-2-aminobutanamide hydrochloride substance. rsc.orgbeilstein-journals.org
Validation of Chiral Analytical Methods (e.g., ICH Q2 (R1), USP)
The developed reverse-phase chiral HPLC method has been rigorously validated according to the guidelines of the International Council for Harmonisation (ICH) Q2 (R1) and the United States Pharmacopeia (USP). rsc.orgbeilstein-journals.org The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable and accurate results. The key validation parameters are summarized below.
Specificity: The method demonstrated good resolution between the (S)- and (R)-isomers, proving its ability to assess the analyte of interest in the presence of its enantiomer. rsc.org
Linearity: A linear relationship was established between the concentration of the (R)-enantiomer and the detector response. The calibration curve for the (R)-isomer was linear over a concentration range of 0.0005 mg/mL to 0.004 mg/mL. rsc.org
Accuracy: The accuracy of the method was confirmed by recovery studies. The percentage recovery of the (R)-enantiomer was found to be within the range of 93% to 106%. rsc.org
Precision: The precision of the method was evaluated by analyzing multiple preparations of the sample, demonstrating that the method provides consistent results. rsc.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method was determined by establishing the LOD and LOQ for the (R)-enantiomer.
Table 2: Validation Parameters for the Chiral HPLC Method
| Validation Parameter | Result |
| Linearity Range (R-isomer) | 0.0005 - 0.004 mg/mL rsc.org |
| Accuracy (% Recovery) | 93 - 106% rsc.org |
| Limit of Detection (LOD) | 0.0002 mg/mL rsc.orgasianpubs.org |
| Limit of Quantification (LOQ) | 0.0005 mg/mL rsc.orgasianpubs.org |
Robustness: The robustness of the method was assessed by intentionally varying chromatographic parameters such as column temperature (± 5 °C), mobile phase composition (± 10%), and detection wavelength (± 5 nm). The method proved to be robust, with the resolution between the enantiomers remaining acceptable under these varied conditions.
Other Chromatographic and Spectroscopic Techniques for Compound Analysis
Beyond chiral HPLC, a suite of other analytical techniques is employed to fully characterize this compound, confirming its identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules. For (S)-2-Aminobutanamide hydrochloride, both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Specific chemical shifts in a given solvent, such as DMSO-d6, provide a unique fingerprint of the compound.
In a reported ¹H NMR spectrum of (S)-2-Aminobutanamide hydrochloride in DMSO-d6, characteristic signals include broad singlets for the amide and amine protons, a triplet for the chiral proton, a multiplet for the methylene (B1212753) protons, and a triplet for the terminal methyl group. rsc.org
Table 3: ¹H NMR Chemical Shifts for (S)-2-Aminobutanamide Hydrochloride in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| NH₃⁺ | 8.27 | br s |
| CONH ₂ (amide) | 8.00 | br s |
| CONH ₂ (amide) | 7.50 | br s |
| CH | 3.67 | t |
| CH ₂ | 1.78 | m |
| CH ₃ | 0.89 | t |
| Data from a study involving the hydrolysis of a related imine to form (S)-(-)-2-aminobutanamide hydrochloride. rsc.org |
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of this compound and to gain structural information through fragmentation patterns. When coupled with a chromatographic technique like HPLC (LC-MS), it can provide highly specific identification of the compound and any related impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amine N-H stretching, amide C=O stretching, and N-H bending vibrations. While FTIR cannot distinguish between enantiomers in solution, differences in the crystal lattice of the solid-state racemic compound versus the enantiomerically pure compound can sometimes be observed.
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is an definitive technique for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. A study on (R)-2-aminobutanamide hydrochloride confirmed its crystal structure. researchgate.net The analysis revealed that the crystal structure is stabilized by a network of hydrogen bonds. researchgate.net Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the solid-state properties of the compound, such as polymorphism. rsc.org
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and to study its thermal stability. rsc.org
Future Research Directions and Translational Perspectives
Development of Novel and More Efficient Synthetic Routes for Enantiopure 2-Aminobutanamide (B112745) Hydrochloride
The synthesis of enantiomerically pure 2-aminobutanamide hydrochloride is a critical area of ongoing research, driven by its importance as an intermediate in the production of pharmaceuticals like Levetiracetam (B1674943). google.comgoogle.com Current methods often involve the resolution of a racemic mixture of DL-2-aminobutanamide, which can be inefficient. google.com
Another strategy focuses on starting with chiral precursors like S-2 aminobutyric acid to avoid the resolution step altogether, leading to high product purity, though the cost of the starting material can be a drawback. google.com Research is also exploring methods that avoid the use of highly toxic reagents like hydrocyanic acid, thus reducing production risks and environmental impact. google.com
Future efforts will likely concentrate on developing even more streamlined and cost-effective synthetic pathways. This includes the investigation of novel chiral catalysts and enzymatic resolution methods to enhance enantioselectivity and yield.
Table 1: Comparison of Synthetic Methods for Enantiopure this compound
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
| Chiral Resolution | DL-2-aminobutanamide | Formation of DL-Schiff base, resolution with L-tartaric acid, dissociation, and salification. google.com | High enantiomeric purity (ee ≥ 99%), recyclable mother liquor. google.com | Multi-step process. |
| Chiral Precursor | S-2 aminobutyric acid | Esterification, amidation. google.com | Avoids resolution step, high product purity. google.com | Higher cost of starting material. google.com |
| Ammonolysis & Resolution | Methyl 2-bromobutyrate (B1202233) | Ammonolysis to DL-2-aminobutanamide, resolution with L-tartaric acid, salification with HCl. google.com | Utilizes cheaper raw materials, simple operation, and mild conditions. google.com | Process can be long, potentially leading to lower overall yield. google.com |
Comprehensive Exploration of New Therapeutic Applications for this compound Derivatives
While this compound is primarily known as a precursor to the antiepileptic drug Levetiracetam, its structural motif holds potential for the development of derivatives with a broader range of therapeutic applications. google.comgoogle.com The 2-aminobutanamide core can be found in various biologically active molecules, suggesting its utility as a scaffold in medicinal chemistry.
For instance, derivatives of 2-aminothiazole, which shares a similar amino-amide functional group, have shown significant promise as anticancer agents. nih.gov These compounds have demonstrated potent inhibitory activity against a variety of human cancer cell lines, including breast, lung, and colon cancer. nih.gov Modifications, such as converting the 2-amino group to a 2-amide, have led to new classes of derivatives with antiproliferative effects. nih.gov
Future research will likely involve the synthesis and screening of libraries of this compound derivatives to identify new lead compounds for various diseases. This could include exploring their potential as inhibitors of enzymes like MurA for novel antimicrobial agents or as modulators of other biological targets. mdpi.com
Integration of Advanced Computational Drug Design Strategies for Rational Drug Discovery
The use of computer-aided drug design (CADD) is becoming increasingly integral to the efficient discovery and development of new drugs. nih.govemanresearch.org These computational methods can significantly reduce the time and cost associated with identifying and optimizing lead compounds. nih.gov For derivatives of this compound, CADD can be employed in several ways.
Structure-based drug design (SBDD) can be utilized when the three-dimensional structure of a biological target is known. emanresearch.org This allows for the virtual screening of large compound libraries to predict how well derivatives will bind to the target. nih.gov Ligand-based drug design (LBDD) is valuable when the target structure is unknown but a set of molecules with known activity is available. emanresearch.org This approach helps in building pharmacophore models to guide the design of new, more potent compounds. emanresearch.org
Machine learning and artificial intelligence are also being integrated into CADD to improve the predictive accuracy of models for properties like binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity). mdpi.comnih.gov These advanced algorithms can analyze vast datasets to identify subtle patterns that are not apparent through traditional analysis. researchgate.net
Deeper Understanding of Structure-Activity Relationships through Integrated Experimental and Computational Approaches
A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of any chemical scaffold. For this compound derivatives, this involves systematically modifying the chemical structure and evaluating the impact on biological activity.
Integrating experimental data with computational modeling can provide a more comprehensive picture of SAR. nih.gov For example, quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that correlate specific molecular features with biological activity. frontiersin.org These models can then be used to predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. researchgate.netfrontiersin.org
Molecular docking studies can further elucidate how derivatives interact with their biological targets at the molecular level, providing insights into the key binding interactions that drive potency and selectivity. researchgate.net This combined approach of experimental testing and computational analysis accelerates the optimization of lead compounds into viable drug candidates.
Exploration of this compound as a Precursor for Diverse Organic Molecules and Polymers
Beyond its role in pharmaceuticals, this compound serves as a versatile building block for a variety of other organic molecules. Its bifunctional nature, containing both an amine and an amide group, allows for a range of chemical transformations.
For example, the amine group can participate in reactions to form amides, sulfonamides, and other nitrogen-containing functional groups. The amide group can be hydrolyzed to a carboxylic acid, which can then be used in esterification or other coupling reactions.
There is also potential for the use of this compound in the synthesis of novel polymers. The development of new polymerization techniques could allow for the incorporation of this chiral monomer into polymer chains, leading to materials with unique properties and potential applications in areas such as biodegradable plastics or chiral chromatography.
Future research in this area will likely focus on expanding the synthetic utility of this compound and exploring its incorporation into new classes of materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
